Sacubitril-d4 - 1884269-07-1

Sacubitril-d4

Catalog Number: EVT-1725324
CAS Number: 1884269-07-1
Molecular Formula: C24H29NO5
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AHU377-d4 is intended for use as an internal standard for the quantification of AHU377 by GC- or LC-MS. AHU377 is a methyl ester prodrug form of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used in the treatment of mild to moderate hypertension and chronic heart failure.

Synthesis Analysis

The synthesis of sacubitril-d4 involves several steps that include the incorporation of deuterated precursors. A common method for synthesizing sacubitril-d4 is through the modification of existing synthetic pathways for sacubitril, utilizing deuterated solvents and reagents to achieve the desired isotopic labeling.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reaction Conditions: Typical conditions involve controlled temperatures and pH levels to ensure optimal yield and purity.
  3. Purification: The final product is purified using techniques such as liquid chromatography to separate it from impurities and unreacted starting materials.
Molecular Structure Analysis

Sacubitril-d4 has a molecular formula that reflects its deuterated nature, specifically incorporating four deuterium atoms.

Structure and Data

  • Molecular Formula: C18H20D4N2O5S
  • Molecular Weight: Approximately 368.5 g/mol
  • Structural Features: The presence of deuterium atoms alters the compound's physical properties, such as its boiling point and solubility compared to its non-deuterated counterpart.
Chemical Reactions Analysis

Sacubitril-d4 participates in various chemical reactions typical for pharmaceutical compounds, particularly those involving enzymatic interactions.

Reactions and Technical Details

  1. Hydrolysis: Sacubitril-d4 can undergo hydrolysis in biological systems, leading to the formation of its active metabolite, sacubitrilat.
  2. Enzymatic Reactions: The compound's interactions with enzymes like neprilysin are crucial for its therapeutic action, where it inhibits the breakdown of beneficial peptides.
Mechanism of Action

The mechanism of action for sacubitril-d4 mirrors that of sacubitril, focusing on its role as a neprilysin inhibitor.

Process and Data

  1. Neprilysin Inhibition: By inhibiting neprilysin, sacubitril-d4 increases the levels of natriuretic peptides, which help reduce blood pressure and promote diuresis.
  2. Clinical Implications: This mechanism is beneficial in managing heart failure symptoms by improving cardiac output and reducing fluid overload.
Physical and Chemical Properties Analysis

Sacubitril-d4 exhibits distinct physical and chemical properties due to its deuterated structure.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol but less soluble in water compared to non-deuterated forms.

Chemical Properties

  • Stability: Enhanced stability due to the presence of deuterium, which reduces metabolic degradation.
  • Reactivity: Similar reactivity profiles as sacubitril but may show altered kinetics in metabolic pathways due to isotopic effects.
Applications

Sacubitril-d4 finds applications primarily in scientific research, particularly in pharmacokinetic studies and drug development.

  1. Research Tool: Used as a tracer in studies investigating the metabolism and pharmacodynamics of sacubitril.
  2. Clinical Studies: Facilitates understanding of drug interactions and efficacy in heart failure treatments by providing insights into how modifications affect drug behavior in biological systems.
  3. Analytical Chemistry: Employed in developing sensitive analytical methods for quantifying sacubitril levels in biological samples using mass spectrometry techniques.
Isotopic Labeling in Pharmaceutical Research: Role of Sacubitril-d4

Deuterated Analogs as Internal Standards in Bioanalytical Assays

Sacubitril-d4 (AHU-377-d4), a deuterium-labeled analog of the neprilysin inhibitor Sacubitril, serves as an indispensable internal standard in modern bioanalytical assays. This stable isotope-labeled compound features four deuterium atoms at the 2,2,3,3-positions of its propionyl moiety, resulting in a molecular mass of 415.52 g/mol (C₂₄H₂₅D₄NO₅) compared to 411.50 g/mol for unlabeled Sacubitril [1] [4] [7]. This +4 atomic mass unit (Da) mass shift is fundamental to its analytical utility. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, Sacubitril-d4 co-elutes chromatographically with native Sacubitril and its active metabolite, Sacubitrilat (LBQ657), due to identical physicochemical properties. However, the distinct mass-to-charge ratio (m/z) of its molecular and fragment ions enables unambiguous differentiation in the mass spectrometer [6].

This co-elution yet mass resolution allows Sacubitril-d4 to precisely correct for analytical variability during sample preparation and ionization. Key performance parameters demonstrate its impact:

  • Matrix Effect Compensation: Reduces ion suppression/enhancement variability from biological matrices (plasma, urine) by 85-95%
  • Recovery Consistency: Achieves recovery rates of 92-105% across different extraction methods
  • Precision Enhancement: Maintains inter-day and intra-day precision below 8% RSD in validated assays [6]

The critical role of Sacubitril-d4 extends to quantifying the active neprilysin inhibitor, Sacubitrilat (desethyl Sacubitril). Sacubitril is administered as a prodrug (ethyl ester), rapidly hydrolyzed in vivo by carboxylesterase 1 (CES1) to Sacubitrilat [8]. Using Sacubitril-d4 as an internal standard ensures accurate pharmacokinetic profiling of both prodrug and active metabolite, essential for establishing exposure-response relationships in clinical studies of the angiotensin receptor-neprilysin inhibitor (ARNi) sacubitril/valsartan (LCZ696) [3] [6].

Table 1: Performance Metrics of Bioanalytical Assays Using Sacubitril-d4 as Internal Standard

Performance ParameterWithout Internal StandardWith Sacubitril-d4Improvement Factor
Matrix Effect Variability15-25% RSD2-5% RSD5-8x
Extraction Recovery65-85% (Highly variable)92-105% (Consistent)>30% Increase
Inter-day Precision10-15% RSD3-8% RSD2-5x
Lower Limit of Quantitation5 ng/mL0.5 ng/mL10x

Strategic Advantages of Deuterium Substitution in Neprilysin Inhibitor Quantification

Deuterium substitution in Sacubitril-d4 confers distinct physicochemical and metabolic advantages crucial for accurate quantification in complex biological systems. Unlike radioactive isotopes, deuterium (²H) is non-radioactive, making Sacubitril-d4 safer for routine laboratory use without specialized handling facilities. The C-²H bonds exhibit vibrational frequencies distinct from C-¹H bonds, but crucially, they do not alter the compound's stereochemistry, receptor binding affinity, or chromatographic behavior under optimized conditions [5]. This ensures that Sacubitril-d4 perfectly mirrors the analytical behavior of native Sacubitril during sample processing and separation.

The primary analytical advantage lies in metabolic stability at the deuterated positions. Deuterium kinetic isotope effects (KIEs) can potentially slow enzymatic reactions involving cleavage of C-H bonds. While Sacubitril-d4 is not designed as a therapeutic agent leveraging significant KIEs, its deuterium placement minimizes inadvertent metabolic scrambling during sample processing and short-term incubation in biological matrices. The 2,2,3,3-tetradeuteration specifically stabilizes the propionyl group adjacent to the amide bond, preventing potential in vitro artifacts during sample preparation and analysis [5] [8]. This stability is critical when analyzing Sacubitril and Sacubitrilat in patient populations with variable enzyme activity, such as those with hepatic impairment where CES1 activity may be reduced. Studies demonstrate significantly altered Sacubitril exposure (AUC increased by 53% and 245% in mild and moderate hepatic impairment, respectively) requiring precise quantification [6].

Furthermore, Sacubitril-d4 enables multiplexed assays that simultaneously quantify Sacubitril, Sacubitrilat, and other heart failure biomarkers like N-terminal pro-brain natriuretic peptide (NT-proBNP). The +4 Da mass shift generates unique multiple reaction monitoring (MRM) transitions (e.g., m/z 412 → 266 for Sacubitrilat vs. 416 → 270 for Sacubitrilat-d4), eliminating cross-talk between analyte and internal standard channels [3] [6]. This specificity is vital for elucidating neprilysin inhibition pharmacodynamics, where elevated levels of neprilysin substrates (ANP, substance P, glucagon-like peptide 1) correlate with therapeutic efficacy [3] [9].

Table 2: Comparison of Extraction Method Efficiencies Using Sacubitril-d4

Extraction MethodAbsolute Recovery Sacubitril (%)Absolute Recovery Sacubitrilat (%)Matrix Effect Compensation Efficiency (%)
Protein Precipitation75 ± 1268 ± 1570-80
Liquid-Liquid Extraction88 ± 682 ± 885-92
Solid-Phase Extraction (HLB)95 ± 392 ± 492-98

Properties

CAS Number

1884269-07-1

Product Name

Sacubitril-d4

IUPAC Name

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2

InChI Key

PYNXFZCZUAOOQC-JCZLLWNUSA-N

SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.